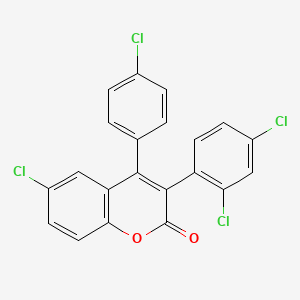

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one

Description

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one is a synthetic coumarin derivative characterized by multiple chloro-substituents on its aromatic rings. The core chromen-2-one (coumarin) structure is substituted at positions 3, 4, and 6 with chlorinated phenyl groups, conferring distinct electronic and steric properties. Coumarins are widely studied for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Properties

IUPAC Name |

6-chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl4O2/c22-12-3-1-11(2-4-12)19-16-9-13(23)6-8-18(16)27-21(26)20(19)15-7-5-14(24)10-17(15)25/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENIHHZLQLQSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one typically involves the condensation of appropriate substituted benzaldehydes with 4-chlorophenylacetic acid in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Bioactivity

a) Antimicrobial Activity

- 6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one (): This analog, with chloro substituents at positions 6 and 8, was synthesized and characterized using DFT studies.

- 3-(4-Chlorophenyl)-7-hydroxy-2H-chromen-2-one (): The hydroxyl group at position 7 enhances hydrogen-bonding capacity, which may improve solubility but reduce lipophilicity compared to fully chlorinated analogs.

b) Electronic and Steric Modifications

- Chroman-4-one vs. This structural difference may alter binding to enzymes like cytochrome P450 or bacterial topoisomerases .

- Benzyloxy Substitutions: 6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one () includes a bulky 2,4-dichlorobenzyloxy group at position 5.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound Name | Molecular Formula | Substituents | logP* (Predicted) | Key Features |

|---|---|---|---|---|

| Target Compound | C21H11Cl4O2 | 6-Cl, 4-(4-ClPh), 3-(2,4-diClPh) | ~5.2 | High lipophilicity, multi-halogenated |

| 6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one | C15H8Cl3O2 | 6,8-diCl, 2-(4-ClPh) | ~4.5 | Planar structure, moderate reactivity |

| 3-(4-Chlorophenyl)-7-hydroxy-2H-chromen-2-one | C15H9ClO3 | 3-(4-ClPh), 7-OH | ~3.0 | Enhanced solubility, H-bond donor |

| 6-Chloro-2-(4-chlorophenyl)chroman-4-one | C15H10Cl2O2 | 6-Cl, 2-(4-ClPh), saturated pyran ring | ~4.0 | Reduced planarity, chromanone core |

*logP values estimated using fragment-based methods.

Biological Activity

6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one is a synthetic compound belonging to the class of chromones. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of multiple chlorine substituents enhances its lipophilicity and electrophilic properties, which may contribute to its biological efficacy.

Chemical Structure and Properties

- Molecular Formula : C19H12Cl3O2

- Molecular Weight : 395.65 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a chromenone backbone with multiple chlorinated phenyl groups, which are known to influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chlorinated chromones exhibit significant antimicrobial properties against various pathogens. The following table summarizes key findings related to the antimicrobial activity of similar compounds:

The presence of multiple chlorine atoms is believed to enhance the compound's ability to penetrate bacterial cell membranes and interact with cellular targets, leading to increased antimicrobial activity.

Anticancer Activity

The anticancer potential of 6-Chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one has been evaluated in various cancer cell lines. Notably, studies have shown promising results in inhibiting cell viability in colorectal (Caco-2) and lung (A549) cancer cells.

Case Study: Anticancer Efficacy

In vitro studies revealed that this compound significantly reduced cell viability in Caco-2 cells by approximately 54% at a concentration of 10 µM, indicating potent anticancer activity. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The electron-withdrawing nature of chlorine enhances the electrophilicity of the compound, facilitating interactions with nucleophilic sites on biomolecules.

- Targeting Multiple Pathways : Chlorinated derivatives have been shown to target multiple cellular pathways, which may lead to synergistic effects against pathogens and cancer cells.

- Enhanced Lipophilicity : The introduction of chlorines increases the lipophilicity of the compound, improving its membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 6-chloro-4-(4-chlorophenyl)-3-(2,4-dichlorophenyl)chromen-2-one, and how can reaction yields be optimized?

- Methodology : A multicomponent approach involving Friedel-Crafts alkylation and cyclization is commonly used. For example, substituted chromenones can be synthesized via domino reactions catalyzed by Lewis acids (e.g., AlCl₃ or FeCl₃), which promote regioselective coupling of halogenated aryl precursors . Optimization includes solvent selection (e.g., DMF or THF), stoichiometric control of propargyl bromides, and base selection (K₂CO₃ for deprotonation) to enhance yields up to 75–85% .

Q. How can structural elucidation of this compound be performed to confirm substituent positions and ring conformation?

- Methodology : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C-NMR : Assign peaks using DEPT-135 and HSQC to identify aromatic protons (δ 6.9–7.3 ppm) and carbonyl groups (δ ~178 ppm) .

- X-ray diffraction : Resolve crystal packing and dihedral angles between aryl groups (e.g., 85.28° between chromenone and styryl groups in analogous structures) .

- HRMS : Confirm molecular weight (e.g., [M+H⁺] at m/z 411.0964 for C₁₉H₁₂Cl₃O₂) .

Advanced Research Questions

Q. What strategies are effective for analyzing discrepancies between spectroscopic data and computational modeling results for this compound?

- Methodology :

- DFT calculations : Compare optimized geometries (B3LYP/6-311G++(d,p)) with experimental NMR shifts. Discrepancies in proton environments may arise from solvent effects or crystal packing forces .

- Dynamic NMR : Resolve tautomerism or rotational barriers in solution-phase studies .

- Error analysis : Quantify RMSD between predicted and observed spectral data to refine computational models .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its antimicrobial potential?

- Methodology :

- In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .

- Docking simulations : Target bacterial enzymes (e.g., DNA gyrase or β-ketoacyl-ACP synthase) using AutoDock Vina. Prioritize substituents (e.g., 2,4-dichlorophenyl) for hydrophobic interactions .

- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Q. What experimental and computational approaches resolve contradictions in reported biological activities of halogenated chromenones?

- Methodology :

- Meta-analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify trends in bioactivity vs. halogen placement .

- Cohort studies : Compare MIC values across analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) under standardized conditions .

- Molecular dynamics : Simulate ligand-receptor binding stability (GROMACS) to explain variance in IC₅₀ values .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.